BenchChemオンラインストアへようこそ!

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Anticancer Breast Cancer Selectivity Index

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one (CAS 317833-38-8, molecular formula C₂₃H₁₇Cl₂FN₂O₂, molecular weight 443.3 g/mol) is a fully substituted 3,4-dihydroquinoxalin-2(1H)-one derivative. The compound belongs to a patent-defined class of quinoxalinones disclosed as protein kinase C (PKC) inhibitors by Astra AB.

Molecular Formula C23H17Cl2FN2O2
Molecular Weight 443.3
CAS No. 317833-38-8
Cat. No. B2783463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
CAS317833-38-8
Molecular FormulaC23H17Cl2FN2O2
Molecular Weight443.3
Structural Identifiers
SMILESCC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-17-18(24)5-4-6-19(17)25)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(26)12-10-15/h2-12,14H,13H2,1H3
InChIKeyLFTYTOOUFCVVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dichlorobenzyl)-4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-38-8): Structural Identity and Procurement Baseline


1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one (CAS 317833-38-8, molecular formula C₂₃H₁₇Cl₂FN₂O₂, molecular weight 443.3 g/mol) is a fully substituted 3,4-dihydroquinoxalin-2(1H)-one derivative . The compound belongs to a patent-defined class of quinoxalinones disclosed as protein kinase C (PKC) inhibitors by Astra AB [1]. Its structure features three distinguishing pharmacophoric elements: (i) a 2,6-dichlorobenzyl group at N1, (ii) a 4-fluorobenzoyl group at N4, and (iii) a methyl substituent at C3. This specific substitution pattern differentiates it from at least four closely related analogs within the same CAS cluster (317822-xx-x and 317833-xx-x series) that bear alternative benzoyl substituents (2,4-difluoro, 2,6-difluoro, or 3-trifluoromethyl) at the N4 position . Purity specifications from major vendors cite ≥95% (HPLC) as the typical research-grade standard .

Why Generic Quinoxalinone Substitution Is Not Advisable: Evidence-Based Differentiation of CAS 317833-38-8


Within the 317822–317833 CAS cluster, the N4-benzoyl substituent is the sole structural variable while the N1-(2,6-dichlorobenzyl) and C3-methyl groups are conserved . This seemingly subtle variation produces distinct electronic and steric environments at the N4 position: the 4-fluorobenzoyl group (present in 317833-38-8) carries a single para-fluorine with a Hammett σₚ value of +0.06, whereas the 2,4-difluorobenzoyl analog (CAS 317822-44-9) introduces an additional ortho-fluorine (σₒ ≈ +0.26) that alters both torsional angle and hydrogen-bonding capacity [1]. The 3-trifluoromethylbenzoyl variant (CAS 317822-37-0) replaces the fluorine atom with a substantially more electron-withdrawing CF₃ group (σₘ = +0.43), which has been shown in broader quinoxalinone SAR to reduce antiproliferative potency relative to the 4-fluoro analog in certain cancer cell contexts . These physicochemical differences are not cosmetic; they directly impact target binding, cellular permeability, and in vitro biological readouts, making uncontrolled substitution a verifiable risk in reproducible research .

Quantitative Differentiation Evidence for CAS 317833-38-8 Against Structural Analogs


Cytotoxicity Selectivity: MCF7 Cancer vs. MCF10A Normal Breast Cells at 50 µM

In vitro cell viability assays performed on MCF7 (breast adenocarcinoma) and MCF10A (non-tumorigenic breast epithelial) cell lines demonstrated that CAS 317833-38-8 at 50 µM for 48 h reduced MCF7 cell viability by approximately 40% relative to untreated controls, while exhibiting minimal toxicity toward MCF10A cells at the same concentration . This selectivity profile contrasts qualitatively with the 3-trifluoromethylbenzoyl analog (CAS 317822-37-0), which has been reported in related quinoxalinone series to exhibit lower differential cytotoxicity between tumor and normal cell lines . Direct quantitative comparator data for the CF₃ analog in the same MCF7/MCF10A paired assay were not available at the time of this analysis, and this comparison should be interpreted as class-level inference pending side-by-side testing .

Anticancer Breast Cancer Selectivity Index Quinoxalinone MCF7

Combination Chemotherapy Enhancement with Doxorubicin in MCF7 Breast Cancer Cells

When tested in combination with doxorubicin (a standard-of-care anthracycline chemotherapeutic), CAS 317833-38-8 enhanced the cytotoxic effect on MCF7 breast cancer cells while preserving MCF10A normal breast epithelial cell viability . This combination benefit has been documented in vendor-reported case studies and is consistent with the broader observation that quinoxalin-2-one derivatives bearing N4-benzoyl substituents can potentiate antiproliferative drug activity in multi-drug resistant (MDR) cell lines [1]. However, direct head-to-head comparison data quantifying the fold-enhancement of doxorubicin activity by CAS 317833-38-8 versus that achieved by the 2,4-difluorobenzoyl or 2,6-difluorobenzoyl analogs have not been published in peer-reviewed literature, limiting this evidence to a supporting role [1].

Combination Therapy Chemosensitization Doxorubicin MCF7 Drug Resistance

Molecular Docking Predicts DNA Topoisomerase II Interaction as a Potential Mechanism

Computational molecular docking studies reported for CAS 317833-38-8 indicate strong predicted binding interactions with DNA topoisomerase II, a well-validated anticancer drug target . This in silico finding provides a mechanistic hypothesis that is consistent with the observed MCF7 cytotoxicity and distinguishes the 4-fluorobenzoyl substitution pattern from alternative N4-benzoyl variants. SAR analysis of the quinoxalinone scaffold has established that N4-benzoyl modifications directly modulate target engagement: the introduction of a fluorine atom at the 4-position of the benzoyl ring was associated with increased potency, while the methyl substitution at C3 contributed to improved solubility . The combination of 4-fluorobenzoyl (potency-enhancing) and 3-methyl (solubility-enhancing) in a single molecule, as realized in CAS 317833-38-8, represents a deliberate optimization strategy that is not replicated in all members of the 317822–317833 series .

Molecular Docking DNA Topoisomerase II In Silico Target Prediction Mechanism of Action

Patent-Defined PKC Inhibitor Class Membership Establishes Primary Pharmacological Identity

Patent SE-9800836-D0, filed by Astra AB (Sweden) with priority date 1998-03-13, explicitly claims novel quinoxalinones as inhibitors of protein kinase C (PKC) for the treatment of inflammatory, immunological, bronchopulmonary, cardiovascular, oncological, and CNS-degenerative disorders [1]. This patent provides the foundational pharmacological identity for the compound class to which CAS 317833-38-8 belongs. Within the broader quinoxalinone scaffold landscape, this PKC-inhibitory designation represents a defined mechanistic category that is distinct from other quinoxalinone subclasses targeting alternative pathways, such as cannabinoid CB1 receptors (e.g., CAY10508, CAS 878533-35-8, a structurally distinct dibromo-substituted quinoxalinone carboxamide with Ki = 243 nM at CB1 and EC₅₀ = 195 nM) or serine proteases (factor Xa/thrombin) [2]. The PKC-targeting identity of the 317833-38-8 series provides a clear procurement rationale for researchers specifically investigating PKC-mediated signal transduction, where CB1- or protease-targeted quinoxalinones would be mechanistically irrelevant [1].

Protein Kinase C PKC Inhibitor Patent SE-9800836 Astra AB Signal Transduction

Physicochemical Differentiation: Predicted Boiling Point and Molecular Descriptors Support Handling and Formulation Selection

The predicted boiling point of CAS 317833-38-8 is 646.1 ± 55.0 °C (at 760 mmHg) with molecular formula C₂₃H₁₇Cl₂FN₂O₂ and molecular weight 443.3 g/mol . Compared with the 2,6-difluorobenzoyl analog (CAS 317833-50-4, MW = 461.29, C₂₃H₁₆Cl₂F₂N₂O₂) which incorporates an additional aryl fluorine, the 4-fluorobenzoyl compound has a lower molecular weight (443.3 vs. 461.29) and a simpler fluorine substitution pattern (mono-fluoro vs. di-fluoro on the benzoyl ring) . The presence of two chlorine atoms on the N1-benzyl group and one fluorine on the N4-benzoyl group yields a moderate calculated lipophilicity consistent with the quinoxalinone scaffold, differentiating it from the 3-trifluoromethylbenzoyl analog (CAS 317822-37-0, MW = 493.31) which carries a substantially more lipophilic CF₃ group . These physicochemical parameters are directly relevant to solubility, DMSO stock preparation, and compatibility with standard biochemical assay conditions.

Physicochemical Properties Boiling Point Lipophilicity Formulation Compound Handling

Computational Binding Affinity Predictions Identify Cancer-Relevant Protein Targets

Computational binding affinity predictions reported for CAS 317833-38-8 indicate strong interactions with proteins associated with cell growth and survival pathways beyond topoisomerase II, including kinases involved in cancer progression . While these in silico predictions lack the quantitative rigor of experimental IC₅₀ or Kd determinations and should not be interpreted as validated target engagement data, they provide a multi-target hypothesis that is distinct from the PKC-focused mechanism outlined in the originating patent [1]. The combination of in silico predictions and patent-defined PKC inhibition offers a broader target hypothesis profile than is available for analogs CAS 317822-44-9 or CAS 317833-50-4, for which comparable docking data have not been published . This evidence is categorized as supporting only and requires experimental confirmation.

Computational Pharmacology Binding Affinity Prediction Kinase Targets Drug Design In Silico Screening

Optimal Procurement and Application Scenarios for CAS 317833-38-8 Based on Available Evidence


Breast Cancer Cytotoxicity Screening with Built-in Selectivity Control (MCF7/MCF10A Paired Assay)

CAS 317833-38-8 is most appropriately deployed as a screening candidate in paired MCF7/MCF10A cytotoxicity assays at 50 µM for 48 h, where the compound has demonstrated ~40% MCF7 viability reduction with MCF10A sparing . This paired-cell-line format enables simultaneous readout of both anticancer potency and normal-cell toxicity, providing a preliminary selectivity assessment that can guide subsequent dose-response profiling. Researchers should independently validate these vendor-reported findings and establish full IC₅₀ curves across a concentration range (e.g., 0.1–200 µM) before drawing firm conclusions .

Doxorubicin Combination Studies for Chemoresistance Reversal Research

For laboratories investigating MDR reversal strategies in breast cancer, CAS 317833-38-8 may serve as a chemosensitizer in combination with doxorubicin at concentrations where the compound alone exhibits minimal cytotoxicity toward normal cells . The experimental design should include doxorubicin-alone, compound-alone, and combination arms, with viability readouts in both MCF7 (tumor) and MCF10A (normal) cells to quantify the therapeutic window expansion. This application is supported by vendor-reported combination data and by the broader quinoxalinone literature documenting potentiation of antiproliferative drug activity in MDR cell lines [1].

PKC-Dependent Signal Transduction Studies Requiring a Defined Pharmacological Tool Compound

Given the patent-defined PKC inhibitor identity of the quinoxalinone scaffold from which CAS 317833-38-8 derives , this compound is mechanistically appropriate for use in PKC-focused biochemical and cell-based assays investigating PKCα, PKCβ, or PKCγ isozyme involvement in signal transduction. Researchers should confirm PKC inhibitory activity experimentally for this specific compound, as the patent describes the class broadly and does not provide individual compound IC₅₀ values. Appropriate positive controls (e.g., Gö 6983 or bisindolylmaleimide-based PKC inhibitors) and negative controls (PKC-inactive structural analogs) should be included in all assay designs .

Medicinal Chemistry Hit Expansion Around the 4-Fluorobenzoyl-3-methylquinoxalinone Scaffold

For SAR-driven medicinal chemistry programs, CAS 317833-38-8 represents a scaffold with three independently modifiable positions (N1-benzyl, N4-benzoyl, C3) for which preliminary SAR rules have been described: 4-fluorobenzoyl enhances potency, N1-2,6-dichlorobenzyl provides target selectivity, and C3-methyl improves solubility . The availability of closely related analogs with alternative N4-benzoyl substituents (CAS 317822-44-9, 317833-50-4, 317822-37-0) within the same CAS cluster enables systematic exploration of electronic and steric effects at this position, while the 4-fluorobenzoyl variant provides a balanced potency/solubility starting point for further optimization [1].

Quote Request

Request a Quote for 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.